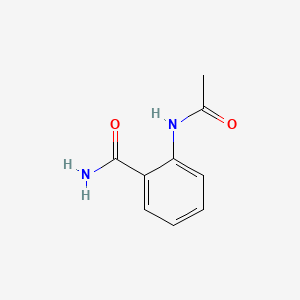

2-Acetamidobenzamide

Description

Historical Context of 2-Acetamidobenzamide Discovery and Initial Characterization

The history of this compound is marked by its synthesis in the laboratory and its discovery as a natural product.

One of the early documented methods for preparing this compound was reported by Baker & Almaula in 1962. iucr.org This established a foundational synthetic route for obtaining the compound for further study. Over the years, various synthetic methodologies have been developed. For instance, research into the polymorphism of this compound involved its preparation and subsequent recrystallization to study its different crystal forms. researchgate.netresearchgate.net Later synthetic efforts have focused on creating derivatives from this core structure to explore their biological activities. nih.gov

Beyond laboratory synthesis, this compound has been identified as a natural product. It was isolated from the bacterium Streptomyces aurantiogriseus and identified as the compound NP 101A. nih.govmdpi.com The genus Streptomyces is renowned for being a rich source of bioactive secondary metabolites, producing a significant percentage of clinically important antibiotics and other therapeutic agents. biotech-asia.orgekb.egrevistabionatura.com The isolation of this compound from such a source underscores its potential biological relevance. While Streptomyces xiamenensis is another species from this genus known for producing novel compounds, the isolation of this compound has been specifically attributed to Streptomyces aurantiogriseus. nih.gov

Significance of the Benzamide (B126) Scaffold in Medicinal Chemistry Research

The benzamide group, which is a central feature of this compound, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.

Benzamides are a class of compounds extensively studied for their wide array of pharmacological properties. ontosight.aiwalshmedicalmedia.com This structural motif is present in drugs with diverse applications, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular activities. walshmedicalmedia.comontosight.aiontosight.airesearchgate.net The versatility of the benzamide scaffold allows for chemical modifications that can fine-tune a molecule's interaction with biological targets like enzymes and receptors, making it a valuable building block in drug discovery. researchgate.net For example, certain benzamide derivatives are used in psychiatry, while others have been investigated as potent enzyme inhibitors in cancer therapy. walshmedicalmedia.comgoogle.com

This compound itself serves as a crucial starting point for the synthesis of more complex molecules with potential therapeutic value. Researchers have used it as a core structure to generate novel derivatives with enhanced biological profiles. A notable example is the synthesis of a series of 2-(2-phenoxyacetamido)benzamides, which were evaluated for their antiproliferative activity against cancer cell lines. nih.gov Some of these synthesized compounds demonstrated the ability to induce apoptosis (programmed cell death) in leukemia cells. nih.gov Furthermore, modifications of the this compound structure, such as the introduction of chloro-substituents, have been used to study and control its crystallization behavior. researchgate.netresearchgate.net This highlights its dual role as a platform for developing new therapeutic agents and as a model system for studying fundamental chemical properties.

Academic Research Trajectories and Contemporary Relevance of this compound

Current research on this compound follows two main trajectories: its application in materials science and its continued exploration in medicinal chemistry.

A significant area of contemporary research focuses on the compound's polymorphism—its ability to exist in multiple crystal forms (in this case, designated as α and β forms). iucr.orgresearchgate.net These polymorphs exhibit different molecular conformations. acs.org The α form has a nearly flat structure with an internal hydrogen bond, while in the β form, the amide groups are positioned out of the plane of the benzene (B151609) ring without this internal bond. iucr.orgresearchgate.netresearchgate.net The study of these forms is crucial because polymorphism can impact a compound's physical properties. Advanced techniques like neutron diffraction have been used to precisely determine the atomic structures of these polymorphs. iucr.org

In medicinal chemistry, the focus remains on using this compound as a scaffold. Its derivatives are investigated for various therapeutic applications, including as factor Xa inhibitors for anticoagulation therapy and as potential anticancer agents. nih.govnih.gov The ability to systematically modify the this compound structure allows scientists to explore structure-activity relationships, aiming to design molecules with improved potency and selectivity for their biological targets. jst.go.jp

Data Tables

Table 1: Polymorphic Forms of this compound

| Feature | α (Alpha) Polymorph | β (Beta) Polymorph | Reference |

| Molecular Conformation | Approximately planar | Amido groups are out of the plane of the benzene ring | iucr.orgresearchgate.netresearchgate.net |

| Intramolecular H-Bond | Present (N-H···O) | Absent | iucr.orgresearchgate.netresearchgate.net |

| Relative Stability | Less stable | More stable by 1.9–2.9 kJ/mol | acs.org |

| Initial Isolation | More readily obtainable, often as well-formed needles | More challenging to obtain initially | researchgate.netresearchgate.net |

Table 2: Research on Derivatives of this compound

| Derivative Class | Research Focus | Key Findings | Reference |

| 2-(2-Phenoxyacetamido)benzamides | Anticancer Activity | Some derivatives showed potent antiproliferative activity against leukemia cells and induced apoptosis via caspase activation. | nih.gov |

| 2-Acetamido-chlorobenzamides | Crystal Engineering | Used as additives to influence the crystallization and polymorphic outcome of this compound. | researchgate.netresearchgate.net |

| N-Unsubstituted 2-Aminobenzamides | Factor Xa Inhibition | Derivatives of the parent amine (anthranilamide) are effective inhibitors of Factor Xa, an enzyme in the blood coagulation cascade. | nih.gov |

Emerging Research Areas for this compound and its Analogs

The scientific inquiry into this compound and its related structures is expanding into several key areas, primarily focusing on medicinal chemistry, synthetic applications, and materials science.

A significant emerging field is the exploration of this compound derivatives as potential anticancer agents. nih.gov Historically, while acetamidobenzamides were recognized for a range of biological activities, their potential as antineoplastic drugs was largely unexamined. nih.gov Recent research has addressed this by synthesizing novel 2-(2-phenoxyacetamido)benzamide derivatives and screening them for antileukemic activity. nih.gov These studies have demonstrated that specific analogs possess notable antiproliferative effects against human chronic myelogenous leukemia (K562) cell lines, opening a new avenue for oncological research. nih.gov

Beyond direct therapeutic applications, this compound serves as a crucial intermediate in the synthesis of other high-value chemical entities. It is an isolable intermediate in the preparation of 1,2,3-benzotriazin-4(3H)-one derivatives, a class of compounds recognized for their potential use as pharmaceuticals and pesticides. shu.ac.uk Furthermore, this compound can undergo thermal solid-state rearrangement and cyclodehydration to yield 2-methylquinazolin-4-one, highlighting its utility as a precursor in forming heterocyclic systems. nih.govmdpi.com

In the realm of materials science, the study of this compound's polymorphism is a prominent research topic. The compound is known to exist in at least two different crystal polymorphs, designated α and β. researchgate.net The α form has a nearly planar structure with an intramolecular hydrogen bond, whereas the β form's amido groups are not in the plane of the benzene ring, and it lacks this intramolecular bond. researchgate.net Research in this area investigates how factors like the use of structural analogs as additives (e.g., 2-acetamido-4-chlorobenzamide) can influence the crystallization process and the resulting polymorph. researchgate.net Understanding and controlling this polymorphism is critical for applications where solid-state properties are paramount.

The development of novel analogs for various biological targets continues to be a fruitful research direction. Derivatives of the closely related 2-aminobenzamide (B116534) have been identified as effective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. nih.govmdpi.com Other complex analogs, such as N-(2-aminophenyl)-4-[2-(prop-2-yn-1-yloxy)acetamido]benzamide, are being investigated for potential applications in treating neurological disorders. smolecule.com

Table 1: Research Findings on this compound Analogs

| Analog/Derivative Class | Emerging Research Area | Key Research Finding | Reference |

|---|---|---|---|

| 2-(2-Phenoxyacetamido)benzamides | Anticancer Activity | Demonstrated in vitro antiproliferative activity against human leukemia (K562) cell lines. | nih.gov |

| 1,2,3-Benzotriazin-4(3H)-ones | Synthetic Chemistry | This compound is a key intermediate in the synthesis of these potential pharmaceuticals/pesticides. | shu.ac.uk |

| 2-Methylquinazolin-4-one | Synthetic Chemistry | Formed via thermal solid-state rearrangement of this compound. | nih.govmdpi.com |

| 2-Aminobenzamide Derivatives | Medicinal Chemistry | Analogs show potential as direct Factor Xa inhibitors for anticoagulant therapy. | nih.govmdpi.com |

| Chlorinated Analogs (e.g., 2-Acetamido-4-chlorobenzamide) | Materials Science | Used as additives to study and influence the polymorphic crystallization of this compound. | researchgate.net |

Challenges and Future Directions in this compound Research

Despite its utility, research on this compound faces significant hurdles, particularly in the area of computational chemistry and crystal structure prediction. A major challenge is the accurate prediction of the relative stability of its α and β polymorphs. acs.orgaip.org This has been described as a longstanding challenge for organic crystal structure modeling. aip.org Many common computational methods, including widely used Density Functional Theory (DFT) functionals, incorrectly predict the α form to be more stable, which is contrary to experimental evidence suggesting the β form is the more stable polymorph. acs.orgresearchgate.net This discrepancy, with errors ranging from 5 to 10 kJ/mol, arises from the difficulty in correctly balancing the intramolecular forces (like hydrogen bonding and π-conjugation in the α form) and the intermolecular forces that favor the β form's packing. acs.orgrsc.org

Looking forward, a primary future direction is the development and application of more sophisticated computational models to overcome these predictive failures. acs.org This includes using higher-level electronic structure methods or applying corrections to existing DFT calculations to better account for intramolecular conformational energies. acs.orgrsc.org Achieving accurate in silico predictions is crucial for designing new materials and understanding crystallization behavior without exhaustive experimental screening.

Another key future direction is the continued synthesis and evaluation of novel analogs to broaden their therapeutic potential. nih.gov This involves the strategic modification of the this compound scaffold to explore new biological activities and to optimize the potency and properties of existing leads. jst.go.jp The development of new analytical methodologies for the detection and quantification of this compound and its derivatives in various samples is also a necessary step for future research, particularly for preclinical and clinical development. smolecule.com Furthermore, exploring the potential of these compounds in other fields, such as catalysis, represents an untapped area of future investigation. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-acetamidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKPHYKFAOXUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187469 | |

| Record name | NP 101A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33809-77-7 | |

| Record name | 2-(Acetylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33809-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NP 101A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NP 101A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Acetamidobenzamide

Novel Synthetic Routes to 2-Acetamidobenzamide and its Derivatives

The preparation of this compound typically involves a sequence of reactions starting from readily available precursors like anthranilic acid. These routes are designed to selectively modify the functional groups on the aromatic ring to achieve the desired product.

Multistep Synthetic Procedures for 2-Acetamidobenzamides

A common and logical synthetic pathway to this compound originates from 2-aminobenzoic acid (anthranilic acid). This multistep process involves two key transformations: the protection of the amino group via acetylation, followed by the conversion of the carboxylic acid moiety into a primary amide.

Acetylation of Anthranilic Acid: The first step is the N-acetylation of anthranilic acid. This is typically achieved by reacting anthranilic acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This reaction selectively forms an amide bond with the amino group, yielding 2-acetamidobenzoic acid (also known as N-acetylanthranilic acid). This intermediate is crucial as the acetyl group serves as a protecting group for the amine, preventing it from interfering in the subsequent amidation step.

Amidation of 2-Acetamidobenzoic Acid: The second step involves the conversion of the carboxylic acid group of 2-acetamidobenzoic acid into a primary amide. This transformation is generally not a direct reaction with ammonia (B1221849) and requires the "activation" of the carboxylic acid. A standard laboratory method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which is then reacted with an ammonia source to form this compound.

This sequential approach allows for the specific and high-yield synthesis of the target molecule. Derivatives of this compound can be synthesized by starting with substituted anthranilic acids or by using different amines in the final amidation step. researchgate.netekb.egcore.ac.uknih.govresearchgate.netnih.gov

Utilization of Specific Reagents and Reaction Conditions

The success of the multistep synthesis of this compound hinges on the careful selection of reagents and reaction conditions to activate the carboxylic acid and introduce the amide group.

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and effective reagent for activating carboxylic acids by converting them into acyl chlorides. rsc.orgmasterorganicchemistry.com The reaction between 2-acetamidobenzoic acid and thionyl chloride produces 2-acetamidobenzoyl chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com This intermediate is highly reactive towards nucleophiles. The use of thionyl chloride is advantageous because it is volatile, and any excess can be easily removed by distillation. rsc.orgderpharmachemica.com A one-pot synthesis of amides from carboxylic acids using SOCl₂ has been developed, which can be extended to industrial-scale production. rsc.org This method often works well even with sterically hindered amines and proceeds with good yields. rsc.org

The mechanism involves:

Nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.

Departure of a chloride ion and subsequent loss of a proton to form a chlorosulfite intermediate.

The intermediate then decomposes, driven by the formation of stable gaseous SO₂ and HCl, to yield the final acyl chloride. masterorganicchemistry.com

| Reagent | Role in Synthesis | Byproducts |

| **Thionyl Chloride (SOCl₂) ** | Converts carboxylic acid to acyl chloride | SO₂, HCl |

Aqueous Ammonia (NH₃): Aqueous ammonia serves as the nitrogen source for the formation of the primary amide. ias.ac.inrsc.org The highly reactive 2-acetamidobenzoyl chloride, prepared in the previous step, is subjected to ammonolysis. google.com This is a nucleophilic acyl substitution reaction where the ammonia molecule attacks the electrophilic carbonyl carbon of the acyl chloride. globalconference.infoslideshare.net The reaction is typically exothermic and results in the formation of this compound and ammonium (B1175870) chloride. youtube.com

Palladium on Activated Charcoal (Pd/C): Palladium on activated charcoal is a versatile heterogeneous catalyst primarily employed in hydrogenation reactions. wikipedia.orgamericanelements.com While not directly involved in the main acetylation or amidation steps for this compound, it is crucial in the synthesis of precursors or derivatives. For example, if the synthesis started from a nitro-substituted benzoic acid, Pd/C would be the catalyst of choice for the reduction of the nitro group to the essential amino group prior to acetylation. sigmaaldrich.com It is also used in deprotection strategies, such as the cleavage of benzyl (B1604629) ethers (debenzylation). wikipedia.org Furthermore, Pd/C is an effective catalyst for various carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as Suzuki and Stille reactions, which could be employed to create more complex analogues. wikipedia.orgsigmaaldrich.com

| Catalyst | Primary Application in Synthesis | Reaction Types |

| Palladium on Charcoal (Pd/C) | Hydrogenation and Coupling Reactions | Nitro group reduction, Debenzylation, Suzuki, Stille |

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to amide synthesis to reduce environmental impact. rsc.orgnih.gov These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. jddhs.com

Key green strategies applicable to this compound synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent, or in a solid state, can drastically reduce waste and simplify product purification. jddhs.comresearchgate.net For instance, a method for synthesizing amides from carboxylic acids and urea (B33335) using boric acid as a catalyst under solvent-free conditions has been reported. researchgate.net This involves simply triturating the reactants and then heating the mixture. researchgate.net Another approach involves the solvent-free coupling of benzoic acid and amines using thionyl chloride. researchgate.net

Use of Greener Solvents: When solvents are necessary, the focus is on using environmentally benign options like water or bio-based solvents. mdpi.com Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent, although the low solubility of many organic reactants can be a challenge. mdpi.com

Catalytic Methods: Employing catalysts instead of stoichiometric amounts of reagents improves atom economy by generating less waste. jddhs.com For example, developing catalytic methods for the direct dehydrative amidation of 2-acetamidobenzoic acid with ammonia would be a greener alternative to the acyl chloride route.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable technique that can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net

Catalytic Synthesis of this compound Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecules efficiently. For the synthesis of this compound analogues, transition metal catalysis and biocatalysis offer powerful and elegant solutions.

Transition Metal-Catalyzed Coupling Reactions for Benzamide (B126) Formation

Transition metal catalysis provides a powerful toolkit for forming C–N bonds, which is the key step in benzamide synthesis. researchgate.net These methods often allow for the coupling of substrates that would be unreactive under classical conditions.

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their ability to facilitate cross-coupling reactions. sigmaaldrich.com While the Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, it typically couples aryl halides with amines to form secondary or tertiary amides. ibs.re.kr For primary benzamides, a related process is aminocarbonylation, where an aryl halide is reacted with carbon monoxide and ammonia (or an ammonia surrogate) in the presence of a palladium catalyst. This method introduces both the carbonyl group and the amino group in a single step.

Copper and Rhodium-Catalyzed Reactions: Other transition metals are also effective. Copper-catalyzed C-H acyloxylation of benzamides has been demonstrated. thieme-connect.com Rhodium and Ruthenium catalysts have been used for the C(sp2)–H acyloxylation of benzamides through weak coordination of the amide's carbonyl group. thieme-connect.com These C-H activation strategies are particularly attractive from a green chemistry perspective as they avoid the need for pre-functionalized starting materials like aryl halides. thieme-connect.comresearchgate.net

| Metal Catalyst | Typical Reaction Type | Key Advantage |

| Palladium (Pd) | Aminocarbonylation, Cross-coupling | High efficiency and functional group tolerance |

| Copper (Cu) | C-H Acyloxylation | Utilizes readily available carboxylic acids |

| Rhodium (Rh) | C-H Activation/Oxygenation | Avoids pre-functionalization of substrates |

Biocatalytic Routes to Benzamide Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions (e.g., neutral pH, room temperature) and often in aqueous media.

For the synthesis of benzamide derivatives, several classes of enzymes are of interest:

Lipases: While their natural function is to hydrolyze esters, lipases can be used in reverse in non-aqueous media to catalyze the formation of ester and amide bonds. The enzymatic amidation of an ester derived from 2-acetamidobenzoic acid with an ammonia source is a potential biocatalytic route.

Nitrilases: These enzymes catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. In some cases, they can also catalyze the reverse reaction or related transformations to produce amides.

Amide Synthases/Ligases: In nature, dedicated enzymes form amide bonds. While their application in industrial synthesis is still developing, engineered or discovered amide synthases could provide a direct and highly efficient route to benzamide derivatives from the corresponding carboxylic acid and amine precursors.

The development of robust enzymes and reaction conditions for these transformations is an active area of research aimed at providing more sustainable pathways for the production of pharmaceuticals and fine chemicals.

Functionalization and Chemical Transformations of the this compound Scaffold

The inherent reactivity of the different functional moieties within this compound allows for a range of chemical modifications. These transformations can be broadly categorized into derivatization of the benzamide core, modifications of the acetamido group, and regioselective functionalization of the aromatic ring.

Derivatization Strategies on the Benzamide Core

The primary amide group of the benzamide core is a key site for derivatization, primarily through N-alkylation and N-acylation reactions. These modifications are crucial for altering the molecule's physical and chemical properties and for introducing new functionalities.

N-Alkylation: The nitrogen atom of the benzamide can be alkylated using various alkylating agents. While direct alkylation of amides can be challenging due to their low nucleophilicity, base-mediated protocols are commonly employed. For instance, the attempted N-alkylation of the closely related 2-azidobenzamide with primary alkyl halides in the presence of a base resulted in the formation of benzotriazinones and quinazolinones, suggesting that the reaction pathway can be complex and dependent on the substrate and reaction conditions. nih.govnih.gov In the case of this compound, similar complexities may arise, necessitating careful selection of reagents and reaction conditions to achieve selective N-alkylation.

N-Acylation: The introduction of an acyl group at the benzamide nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. These reactions typically proceed under basic conditions to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. rsc.org The use of N-acylbenzotriazoles has also been reported as an efficient method for the N-acylation of sulfonamides, a strategy that could potentially be adapted for the acylation of this compound. semanticscholar.orgsemanticscholar.org

| Derivatization Strategy | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halides, Base (e.g., NaH, K2CO3) | N-Alkyl-2-acetamidobenzamides |

| N-Acylation | Acid chlorides, Acid anhydrides, Base (e.g., pyridine, triethylamine) | N-Acyl-2-acetamidobenzamides |

Modifications of the Acetamido Moiety

The acetamido group (-NHCOCH₃) offers another site for chemical transformation, with deacetylation being the most common modification.

Deacetylation: The hydrolysis of the acetamido group to yield the corresponding primary amine, 2-aminobenzamide (B116534), is a synthetically important transformation. researchgate.net This reaction can be carried out under both acidic and basic conditions. etsu.edu Acid-catalyzed deacetylation involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. etsu.edu The resulting 2-aminobenzamide is a key precursor for the synthesis of various heterocyclic compounds. nih.govresearchgate.netresearchgate.net

| Modification | Reagents and Conditions | Product |

| Deacetylation (Acidic) | Strong acid (e.g., HCl, H₂SO₄), Heat | 2-Aminobenzamide |

| Deacetylation (Basic) | Strong base (e.g., NaOH, KOH), Heat | 2-Aminobenzamide |

Regioselective Functionalization Techniques

The benzene (B151609) ring of this compound is susceptible to electrophilic substitution reactions. The directing effects of the acetamido and carboxamide groups play a crucial role in determining the position of substitution. Both the acetamido (-NHCOCH₃) and the carboxamide (-CONH₂) groups are ortho-, para-directing activators, although the activating effect is moderate. The steric hindrance from the ortho-substituents can influence the regioselectivity of incoming electrophiles.

Halogenation: Regioselective halogenation of N-aryl amides can be achieved using various halogenating agents. For instance, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govportlandpress.comoxazin-2-ones using N-halosuccinimides has been demonstrated, where the nitrogen atom of the heterocyclic ring acts as a directing group. semanticscholar.org A similar strategy could potentially be applied to this compound, where the amide or acetamido nitrogen could direct halogenation to specific positions on the aromatic ring. nih.govrsc.org

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The positions of nitration would be governed by the directing effects of the existing substituents, with substitution expected primarily at the positions para to the acetamido and carboxamide groups.

This compound as an Organic Building Block in Complex Molecule Synthesis

The structural features of this compound make it a valuable precursor in the synthesis of a variety of complex organic molecules, including macrocycles and diverse heterocyclic systems.

Application in the Construction of Macrocyclic Structures

While direct examples of this compound being incorporated into macrocyclic structures are not extensively reported, its derivatives, particularly 2-aminobenzamide, can serve as key building blocks. The presence of two reactive amine functionalities in 2-aminobenzamide allows for its integration into macrocyclic frameworks through reactions like amide bond formation or Schiff base condensation followed by reduction. The synthesis of macrocycles often involves strategies like ring-closing metathesis (RCM) and azide-alkyne cycloadditions. core.ac.uk The functional groups of this compound could be modified to introduce terminal alkenes or alkynes, making it a suitable precursor for such macrocyclization strategies. mdpi.comresearchgate.net

Integration into Heterocyclic Systems

This compound and its deacetylated derivative, 2-aminobenzamide, are widely used in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Quinazolines and Quinazolinones: One of the most significant applications of this compound is in the synthesis of quinazolinone derivatives. mdpi.com The Niementowski synthesis, for example, involves the condensation of anthranilic acid (which can be derived from 2-aminobenzamide) with amides to form 4(3H)-quinazolinones. mdpi.com A more direct approach involves the cyclization of this compound itself or its derivatives. For instance, refluxing 2-amino-3,5-diiodobenzoic acid with acetic anhydride leads to the formation of a benzoxazinone (B8607429) intermediate, which upon reaction with sulfonamides yields quinazolinone derivatives. nih.gov The attempted N-alkylation of 2-azidobenzamide has also been shown to unexpectedly yield quinazolinones. nih.govnih.gov

Benzodiazepines: The 2-aminobenzamide scaffold, obtained from the deacetylation of this compound, is a common starting material for the synthesis of benzodiazepines. nih.govijtsrd.com For example, the condensation of o-phenylenediamines (a related class of compounds) with ketones is a well-established method for preparing 1,5-benzodiazepines. nih.govijtsrd.com Similarly, 2-aminobenzamide can react with appropriate precursors to form the seven-membered diazepine (B8756704) ring. rsc.orgnih.govmdpi.com

Triazoles: The synthesis of triazole-containing compounds often involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne (the Huisgen cycloaddition). itmedicalteam.plfrontiersin.orgresearchgate.netnih.govresearchgate.net While this compound does not inherently contain an azide or alkyne group, these functionalities can be introduced through derivatization of the amino or carboxyl groups. The resulting modified this compound could then participate in click chemistry reactions to form triazole-fused heterocyclic systems.

| Heterocyclic System | Precursor | Key Reaction |

| Quinazolinones | This compound / 2-Aminobenzamide | Cyclocondensation |

| Benzodiazepines | 2-Aminobenzamide | Condensation with ketones/other precursors |

| Triazoles | Derivatized this compound (with azide/alkyne) | [3+2] Cycloaddition |

Conformational Analysis and Polymorphism Research of 2 Acetamidobenzamide

Investigating Conformational Isomers of 2-Acetamidobenzamide

The conformational flexibility of this compound gives rise to different crystalline forms, known as polymorphs, each with distinct structural characteristics.

This compound is known to exist in two primary polymorphic forms, designated as α and β. researchgate.netsemanticscholar.org The α form is characterized by a nearly planar molecular conformation. researchgate.netsemanticscholar.org In contrast, the β form has a more twisted geometry where the amido groups are out of the plane of the benzene (B151609) ring. researchgate.netsemanticscholar.org

Initially, the α form is more readily obtained, often appearing as well-formed needles. researchgate.netsemanticscholar.org However, the β form is considered to be the more thermodynamically stable of the two, as evidenced by its higher melting point and density. semanticscholar.org The phenomenon of a less stable form crystallizing preferentially is a classic example of kinetic control over crystallization. semanticscholar.org The challenge in consistently producing the β form has led to it being described in the context of "disappearing polymorphs". semanticscholar.org

Table 1: Physical Properties of α and β Polymorphs of this compound

| Polymorph | Melting Point (°C) | Density (g/cm³) | Molecular Conformation |

|---|---|---|---|

| α | 179-180 | 1.325 | Approximately planar |

| β | 189-190 | 1.345 | Twisted |

Data sourced from Kelleher et al., 2007. semanticscholar.org

A key distinguishing feature between the α and β polymorphs is the presence of an intramolecular hydrogen bond. In the α form, an intramolecular N-H···O hydrogen bond exists between the acetamido hydrogen and the amide oxygen, which contributes to its planar conformation. researchgate.netsemanticscholar.orgrsc.org This bond is absent in the β form, allowing the side chains to rotate out of the plane. researchgate.netsemanticscholar.orgrsc.org

The different molecular conformations of the α and β polymorphs lead to distinct intermolecular hydrogen-bonding patterns and crystal packing arrangements. rsc.org In the α polymorph, the molecules are linked by intermolecular hydrogen bonds, but the dominant stabilizing feature is the intramolecular hydrogen bond. rsc.org

Thermodynamic and Kinetic Aspects of Polymorphic Transformations

The transformation between the α and β polymorphs of this compound is governed by both thermodynamic and kinetic factors.

Upon heating, this compound can undergo solid-state rearrangements. researchgate.netrsc.org One significant thermal transformation is the irreversible, exothermic conversion of the α form to the β form at approximately 150°C. rsc.org This indicates that the β form is thermodynamically more stable at higher temperatures. rsc.org

Another important solid-state reaction is the cyclodehydration of this compound to form 2-methylquinazol-4-one. researchgate.netrsc.org This intramolecular condensation occurs when samples are heated and involves the loss of a water molecule. semanticscholar.org The hydrogen-bonding patterns within the crystal play a crucial role in directing these solid-state transformations. researchgate.netrsc.org

The crystallization outcome of this compound can be influenced by the presence of additives. nih.govmdpi.com Studies have been conducted using structural analogues of this compound to direct the crystallization towards the desired polymorph. researchgate.net

For instance, the addition of 2-acetamido-4-chlorobenzamide during recrystallization led to the formation of 2-methylquinazol-4-one instead of either polymorph of this compound. researchgate.netsemanticscholar.org Conversely, adding 2-acetamido-5-chlorobenzamide (B14003550) had no discernible effect on the resulting crystal form. researchgate.netsemanticscholar.org Another additive, 2-phthalimidobenzamide, which cannot form an intramolecular hydrogen bond, resulted in the formation of needle-like crystals of the α form with reduced dimensions. semanticscholar.org These findings highlight the potential of using rationally designed additives to control polymorphism, although successfully inducing the nucleation of the β form has remained a challenge. semanticscholar.org

Computational Chemistry Techniques for Conformational and Polymorphic Studies

The study of this compound's solid-state chemistry, particularly its existence in two distinct polymorphic forms, α and β, has been significantly advanced by the application of computational chemistry techniques. researchgate.netsemanticscholar.org These methods provide detailed insights into the molecular geometries, conformational energy differences, and the interplay of intra- and intermolecular forces that govern the stability and formation of these polymorphs. rsc.orgiucr.org The two forms differ notably in their molecular conformation: the α-polymorph has a nearly planar structure with an intramolecular hydrogen bond, whereas in the β-polymorph, the amide groups are twisted out of the benzene ring's plane, and the intramolecular hydrogen bond is absent. researchgate.netsemanticscholar.org

Molecular Mechanics and Semi-Empirical Calculations

Molecular mechanics and semi-empirical methods have been employed as initial tools to investigate the geometries of the this compound molecules as they exist within the crystal structures of the α and β polymorphs. researchgate.netrsc.org These calculations are computationally less intensive than higher-level methods, making them suitable for initial structural explorations.

Research in this area has utilized molecular mechanics force fields, such as those available in the SYBYL and CERIUS modeling software, to analyze the molecular conformations. rsc.org Semi-empirical quantum chemistry methods, like AM1 and PM3 as implemented in the MOPAC93 package, have also been applied. rsc.org These studies confirmed the key structural differences between the two polymorphs, particularly the torsional angles that define the orientation of the amide and acetamido groups relative to the benzene ring. semanticscholar.orgrsc.org

The conformations of this compound in its two polymorphic forms are primarily distinguished by two torsional angles, τ1 (C2-N2-C8-C9) and τ2 (C1-C2-N1-H1), which describe the orientation of the amide groups relative to the benzene ring. semanticscholar.org

| Polymorph | Torsional Angle (τ1) | Torsional Angle (τ2) | Key Feature |

| α-form | ~0° | ~180° | Approximately planar conformation with an intramolecular N-H···O hydrogen bond. researchgate.netsemanticscholar.org |

| β-form | ~90° | ~0° | Amido groups are out of the plane of the benzene ring; no intramolecular hydrogen bond. researchgate.netsemanticscholar.org |

These initial computational approaches provided the foundational geometric data necessary for more advanced and accurate energy calculations. rsc.org

Ab Initio Quantum Chemistry Techniques

To obtain more accurate insights into the energetic differences between the conformers of this compound, researchers have employed ab initio quantum chemistry techniques. rsc.org These methods, which are based on first principles without empirical data, provide a more rigorous treatment of electronic structure. chemeurope.comwikipedia.org Calculations often begin with the Hartree-Fock (HF) method and are then refined using post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which better account for electron correlation. chemeurope.comaip.org

Studies on this compound have used these techniques to evaluate the conformational energy differences between the α and β forms in the gas phase. rsc.org The results consistently show a significant energy penalty for the β-conformer, which lacks the stabilizing intramolecular hydrogen bond present in the α-conformer. rsc.orgaip.org The exact energy difference is highly dependent on the level of theory and basis set used, with high-level correlated methods showing variations in the estimated intramolecular energy penalty. iucr.org

Table: Calculated Conformational Energy Differences (ΔEintra) between α and β Polymorphs This table presents the energy difference between the β and α conformers (Eβ - Eα). A positive value indicates the β-conformer is higher in energy.

| Method | Basis Set | ΔEintra (kJ/mol) | Reference |

| HF | 6-31G(d,p) | 41.8 | rsc.org |

| MP2 | 6-31G(d,p) | 33.5 | rsc.org |

| CCSD(T) approximation | - | ~20 | aip.org |

These ab initio calculations are crucial for understanding the intrinsic stability of the different molecular shapes before considering the effects of the crystal lattice. rsc.orgiucr.org

Potential Energy Surface Generation and Analysis

Potential energy surface (PES) generation is a powerful computational tool used to explore the full range of conformational possibilities for a molecule. sydney.edu.auwikipedia.org A PES maps the energy of a molecule as a function of its geometric coordinates, such as bond lengths and dihedral angles. pennylane.ai For this compound, gas-phase potential energy surfaces have been generated to map out the conformational freedom and identify low-energy structures. researchgate.netrsc.org

These analyses were conducted by systematically varying the key torsional angles (τ1 and τ2) and calculating the energy at each point using quantum chemistry methods. rsc.org The resulting surface provides a landscape of all possible conformations and the energy barriers between them. wikipedia.org

A key finding from the PES analysis of this compound is that the conformations observed in the solid-state polymorphs (α and β) are located near, but not precisely at, the minima on the calculated gas-phase potential energy surface. rsc.orgrsc.org This indicates that the packing forces within the crystal lattice slightly alter the molecular geometry from its gas-phase optimum. rsc.org The PES reveals the energetic cost associated with adopting the specific conformations required for crystal packing.

Lattice Energy Calculations

While the intramolecular energy determines the stability of an isolated molecule, the stability of a crystal polymorph is determined by the total energy, which includes both the intramolecular conformational energy and the intermolecular lattice energy. rsc.org Lattice energy calculations are performed to quantify the stabilization energy gained from packing the molecules into a crystal structure.

For this compound, lattice energy calculations have been performed for both the α and β polymorphs. rsc.orgaip.org These calculations are complex, modeling the electrostatic (including hydrogen bonds), repulsion-dispersion, and induction interactions between molecules in the crystal. aip.org The goal is to determine whether the intermolecular interactions in the β-polymorph are favorable enough to compensate for its significantly higher intramolecular energy. rsc.org

Studies have found that the stabilization provided by the crystal lattice does not appear to fully compensate for the less stable conformation of the β-polymorph. rsc.org This results in a total energy difference between the two polymorphs that is larger than what is typically observed for conformational polymorphs. rsc.org The improved intermolecular hydrogen bonding in the β-form does lead to a significant lattice stabilization, but it is not enough to overcome the large intramolecular energy penalty associated with breaking the internal hydrogen bond. aip.orgiucr.org

Table: Calculated Energy Differences between α and β Polymorphs of this compound (kJ/mol) All values represent the difference for the β-form relative to the α-form (β - α).

| Energy Component | Calculated Value (kJ/mol) | Interpretation | Reference |

| Intramolecular Energy (ΔEintra) | +33.5 to +41.8 | The β-conformer is significantly less stable in the gas phase due to the absence of an intramolecular H-bond. | rsc.org |

| Intermolecular Lattice Energy (ΔUlatt) | -20 to -24 | The crystal packing in the β-form is more favorable, likely due to additional intermolecular H-bonds. | rsc.orgiucr.org |

| Total Energy (ΔEtotal) | +8 to +10 | The β-polymorph is predicted to be the less stable form overall, despite better lattice interactions. | rsc.org |

These computational findings highlight the delicate balance between intramolecular and intermolecular forces in determining the final solid-state structure of flexible molecules like this compound. iucr.orgaip.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Acetamidobenzamide Derivatives

Systematic Structural Modifications and Their Impact on Biological Activities

Systematic structural modification is a cornerstone of drug discovery, providing critical insights into the pharmacophore—the essential molecular features responsible for a drug's biological activity. For 2-acetamidobenzamide derivatives, this involves altering various parts of the molecule, including the acetamido and benzamide (B126) moieties, to observe the resulting changes in pharmacological effects.

The introduction of different substituents onto the aromatic ring or other positions of the this compound scaffold can profoundly affect the compound's interaction with its biological target, thereby influencing its efficacy and selectivity. longdom.org The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, can alter the electronic and steric properties of the molecule. longdom.org

For instance, in a series of niclosamide (B1684120) derivatives, which share a benzamide core, the type and position of substituents on the phenyl rings were found to be critical for their anticancer activity. nih.gov Specifically, derivatives with electron-withdrawing groups like trifluoromethyl and chloro groups exhibited significant cytotoxicity against various cancer cell lines. nih.gov For example, N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide showed potent activity against HL-60 leukemia cells, while 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was a strong inhibitor of NF-κB, a key signaling pathway in cancer. nih.gov These findings highlight how specific substituents can modulate the biological activity profile of benzamide-containing compounds.

Similarly, studies on chromone (B188151) derivatives, which can be considered bioisosteres of the benzamide scaffold, demonstrated that substituents play a crucial role in their ability to inhibit the ABCG2 drug efflux pump, a protein associated with multidrug resistance in cancer. nih.gov The presence of a 4-bromobenzyloxy group at a specific position was found to be important for inhibitory activity. nih.gov

The following table summarizes the effects of different substituents on the biological activity of various benzamide and related derivatives:

| Parent Compound/Scaffold | Substituent(s) | Position(s) | Observed Biological Effect | Reference(s) |

| Niclosamide | 3,5-Bis(trifluoromethyl)phenyl | N-phenyl | Significant cytotoxicity against HL-60 cells | nih.gov |

| Niclosamide | 2-Chlorophenyl | N-phenyl | Potent NF-κB inhibition | nih.gov |

| Chromone | 4-Bromobenzyloxy | 5 | Inhibition of ABCG2-mediated drug efflux | nih.gov |

| 2-Aminobenzamide (B116534) | Various aryl groups | N-aryl | Antimicrobial activity | mdpi.com |

| Thiazolidine-2,4-dione | Benzylidine | 5 | VEGFR-2 inhibition | rsc.org |

Positional isomerism, which involves the differential placement of functional groups on a molecular scaffold, can have a dramatic impact on the pharmacological properties of a drug. solubilityofthings.combiopharmaservices.com Even subtle changes in the position of a substituent can alter a molecule's shape, polarity, and ability to form key interactions with its biological target. nih.gov

A classic example of the importance of positional isomerism is seen in the isomers of NO-donating aspirin. The para and meta isomers, which differ only in the position of the nitrooxy group, exhibit a 20-fold difference in their ability to inhibit the growth of colon cancer cells. nih.gov This significant disparity in potency is attributed to differences in how the two isomers affect intracellular signaling pathways. nih.gov

Studies on isoamphipathic antibacterial molecules have also demonstrated the profound influence of positional isomerism. rsc.org The ortho, meta, and para isomers of a peptidomimetic antimicrobial showed significant differences in their antibacterial activity and toxicity profiles, with the ortho isomer exhibiting the most favorable therapeutic index. rsc.org

The table below illustrates how positional isomerism can affect the biological activity of different classes of compounds:

| Compound Class | Isomers | Differing Feature | Impact on Pharmacological Outcome | Reference(s) |

| NO-donating Aspirin | para vs. meta | Position of -ONO2 group | 20-fold difference in anti-cancer potency | nih.gov |

| Isoamphipathic Antimicrobials | ortho vs. meta vs. para | Position of functional groups | Significant differences in antibacterial activity and toxicity | rsc.org |

| Dihydroxybenzoic acids | 2,4- vs. 2,5- vs. 2,6- | Position of hydroxyl groups | Affects hydrogen bond network and supramolecular organization in co-crystals | researchgate.net |

Computational Approaches to SAR/SPR Elucidation

In modern drug discovery, computational methods are indispensable for elucidating SAR and SPR. These in silico techniques allow for the rapid screening of large compound libraries, prediction of biological activity, and visualization of drug-receptor interactions at the molecular level.

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com By identifying key molecular descriptors—physicochemical properties such as lipophilicity (logP), electronic effects, and steric parameters—that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. biolscigroup.usresearchgate.net

For example, a QSAR study on a series of 1,2,5-thiadiazole (B1195012) derivatives identified descriptors such as logP, hydration energy, and molecular weight as being important for their activity as M1 muscarinic agonists. researchgate.net Similarly, QSAR models have been developed for benzamidine (B55565) derivatives to predict their antimalarial activity. archivepp.com In the context of this compound derivatives, QSAR studies could be employed to guide the synthesis of new analogs with improved activity against a specific biological target. By building a robust QSAR model from a training set of compounds with known activities, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor. academie-sciences.fr This technique provides valuable insights into the binding mode of a compound, including the specific amino acid residues involved in the interaction and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex. biorxiv.org

Molecular docking studies have been instrumental in understanding the mechanism of action of numerous enzyme inhibitors. For instance, docking simulations of thiazolidine-2,4-dione derivatives into the active site of VEGFR-2, a key protein in angiogenesis, revealed the specific interactions responsible for their inhibitory activity. researchgate.netnih.gov Similarly, docking studies on benzoxazole (B165842) derivatives have provided insights into their binding to VEGFR-2. tandfonline.com For this compound derivatives, molecular docking could be used to visualize how they fit into the binding pocket of a target enzyme or receptor, and to rationalize the observed SAR data. ekb.eg This information can then be used to design new derivatives with improved binding affinity and selectivity. nih.gov

The following table provides examples of molecular docking studies and their key findings:

| Compound Class | Target Protein | Key Findings from Docking | Reference(s) |

| Thiazolidine-2,4-dione derivatives | VEGFR-2 | Identification of key hydrogen bonds and hydrophobic interactions in the active site. | researchgate.netnih.gov |

| Benzoxazole derivatives | VEGFR-2 | Elucidation of the binding mode and rationalization of SAR. | tandfonline.com |

| Amantadine derivatives | Urease | Identification of hydrogen bonds with key amino acid residues. | mdpi.com |

| Phenanthrene derivatives | Various cancer targets | Prediction of binding affinities and intermolecular interactions. | academie-sciences.fr |

Beyond QSAR and molecular docking, other computational methods can provide deeper mechanistic insights into how this compound derivatives interact with their biological targets. Density Functional Theory (DFT) calculations, for example, can be used to study the electronic properties of molecules, such as their electrostatic potential and frontier molecular orbitals (HOMO and LUMO). mdpi.com This information can help to explain the reactivity of a compound and its ability to participate in specific types of interactions.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-receptor complex over time. nih.gov This can reveal important information about the stability of the complex, the role of solvent molecules, and any conformational changes that occur upon ligand binding. By combining these advanced computational techniques, researchers can build a comprehensive, multi-scale model of the drug-receptor interaction, from the electronic level up to the dynamics of the entire protein-ligand system. These theoretical insights are invaluable for understanding the molecular basis of drug action and for designing next-generation therapeutics with improved properties.

Scaffold Hopping and Design of Novel Benzamide Backbones

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govnih.gov This approach involves modifying the central core structure, or scaffold, of a molecule to develop new chemical entities with potentially improved properties such as efficacy, selectivity, and pharmacokinetics. nih.govnih.gov For derivatives of this compound, scaffold hopping encompasses several techniques, including the replacement of key structural elements with heterocyclic systems and the strategic opening or closing of rings to create new backbones.

Heterocycle Replacements and Bioisosteric Modifications

Bioisosteric replacement is a cornerstone of drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties, with the goal of enhancing the compound's biological activity or improving its developability profile. u-tokyo.ac.jpdrughunter.com In the context of this compound derivatives, this strategy is frequently employed to modify the amide functionalities or the phenyl ring itself, often by introducing heterocyclic structures.

The replacement of an amide bond with a stable heterocyclic ring can lead to peptidomimetics with improved metabolic stability. nih.gov For instance, the amide linker is susceptible to hydrolysis by proteases in the body. A common bioisosteric replacement for the amide group is the 1,2,3-triazole ring. nih.govrsc.org This heterocycle mimics the size and electronic properties of the amide bond but is significantly more resistant to metabolic degradation. In a study on acetaminophen, which contains an acetamido group similar to that in this compound, replacing the amide with a 1,2,3-triazole moiety resulted in compounds that retained analgesic and anti-inflammatory activity while showing reduced hepatotoxicity. nih.gov Other heterocycles like 1,2,4-oxadiazoles, pyrazoles, and indoles have also been successfully used as amide bond bioisosteres. nih.gov

Furthermore, the core benzamide structure can be modified by incorporating or replacing it with other heterocyclic systems to explore new structure-activity relationships (SAR). In one study, 2-aminobenzamide derivatives were synthesized with a benzothiazole (B30560) moiety, a prominent heterocyclic system in many bioactive compounds. researchgate.net The resulting compounds were evaluated for their cytotoxic activity against cancer cell lines. This demonstrates how fusing a heterocyclic ring system to the core structure can impart new biological activities. For example, compound 3a (N-(2-aminophenyl)-5-(benzo[d]thiazol-2-yl)pentanamide) showed an IC₅₀ value of 24.59 µM against the A549 human lung carcinoma cell line. researchgate.net

The table below illustrates examples of bioisosteric and heterocyclic replacements relevant to the this compound scaffold.

| Original Moiety | Bioisosteric/Heterocyclic Replacement | Rationale/Observed Effect | Reference Compound Example | Activity Data |

| Acetamido Group | 1,2,3-Triazole | Increased metabolic stability, reduced toxicity | Acetaminophen-triazole derivative 5a | Retained analgesic/anti-inflammatory activity, NOAEL >1000 mg/kg |

| Benzamide Core | Benzothiazole-containing Amide | Introduction of new biological activity (cytotoxicity) | N-(2-aminophenyl)-5-(benzo[d]thiazol-2-yl)pentanamide (3a ) | IC₅₀ = 24.59 µM (A549 cells) |

| Amide Linker | 1,2,4-Oxadiazole | Improved metabolic stability while retaining potency | DPP-4 inhibitor analog 48 | IC₅₀ comparable to amide parent |

| Core Heterocycle (Thiazole) | Oxazole, Pyrazole | Maintained or improved potency and metabolic stability | Trypanosomacidal urea (B33335) analog | Comparable T. b. brucei potency to thiazole (B1198619) parent |

Data sourced from references nih.govrsc.orgnih.govresearchgate.net.

These examples highlight that replacing key functional groups or the core scaffold of this compound with various heterocycles is a viable strategy for discovering new derivatives with modulated or entirely new biological activities and improved drug-like properties.

Ring Opening and Closure Strategies for Modulating Properties

A common synthetic route to 2-aminobenzamide derivatives, the precursor to this compound, involves the ring opening of cyclic anhydride (B1165640) precursors like isatoic anhydride (ISA). mdpi.comnih.gov The reaction of ISA with various amines leads to the opening of the heterocyclic ring to yield a series of N-substituted 2-aminobenzamides. mdpi.com This approach allows for the introduction of diverse substituents on the amide nitrogen, providing a library of compounds for biological screening. In one such study, a series of 2-aminobenzamide derivatives were synthesized via this ring-opening strategy and tested for antimicrobial activity. mdpi.comnih.gov Compound 5 (2-amino-N-(4-methoxyphenyl)benzamide) was identified as a potent antifungal agent, demonstrating greater efficacy against Aspergillus fumigatus than the standard drug Clotrimazole. mdpi.com

Conversely, ring closure strategies are frequently used to convert this compound derivatives into more rigid, fused heterocyclic systems, most notably quinazolinones. nih.govresearchgate.net Quinazolinones are a class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The cyclization of this compound or its derivatives can be achieved by heating with a dehydrating agent like acetic anhydride to first form a benzoxazinone (B8607429) intermediate, which then reacts with an amine or ammonia (B1221849) source to yield the quinazolinone ring. nih.govresearchgate.net For instance, the reaction of this compound with another amine in the presence of a suitable catalyst can lead to the formation of 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org This ring closure locks the molecule into a more defined conformation, which can lead to enhanced binding affinity and selectivity for specific biological targets.

The table below summarizes key ring opening and closure strategies applied to precursors or derivatives of this compound.

| Strategy | Starting Material | Resulting Scaffold | Key Transformation | Example Compound | Observed Property/Activity |

| Ring Opening | Isatoic Anhydride | 2-Aminobenzamide | Nucleophilic attack by an amine, opening the oxazinone ring | 2-Amino-N-(4-methoxyphenyl)benzamide (5 ) | Potent antifungal activity |

| Ring Closure | This compound | Quinazolin-4(3H)-one | Intramolecular cyclization/condensation | 2-Methylquinazolin-4(3H)-one | Core of many bioactive compounds |

| Ring Opening | Benzoxazinone | 2-Acylaminobenzamide | Nucleophilic ring opening by an amine | Intermediate in quinazolinone synthesis | Precursor for further cyclization |

| Ring Closure | 2-Aminobenzamide | Quinazolinone | Condensation with aldehydes or alcohols | Quinazolinone derivatives | Diverse pharmacological activities |

Data sourced from references nih.govmdpi.comresearchgate.netorganic-chemistry.org.

These strategies demonstrate the chemical versatility of the benzamide framework, allowing for its transformation from a flexible open-chain structure to a rigid, fused heterocyclic system, thereby providing a powerful tool for modulating biological properties and developing novel therapeutic agents.

Pharmacological and Biological Research of 2 Acetamidobenzamide and Analogues

Antiproliferative and Anticancer Activities

Derivatives of 2-acetamidobenzamide have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through multiple mechanisms of action.

A notable area of research has been the evaluation of this compound analogues against a panel of human cancer cell lines. For instance, several 2-(2-phenoxyacetamido)benzamide derivatives were synthesized and tested for their antileukemic activity against the K562 human chronic myelogenous leukemia cell line. nih.gov Some of these compounds exhibited significant growth inhibition, with IC₅₀ values in the sub-micromolar range. nih.gov Specifically, compounds with iodine or dimethoxy substitutions on the benzamide (B126) ring showed enhanced activity. nih.gov

Analogues such as Fusarithioamide B have demonstrated cytotoxic effects against cell lines including BT-549 (breast), MCF-7 (breast), and HCT-116 (colon). researchgate.net Other research has highlighted the activity of various derivatives against liver cancer (HepG2), lung cancer (A549), and additional breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. researchgate.netnih.govrsc.orgnih.govsemanticscholar.org

The antiproliferative activity of these compounds is often dose-dependent. For example, a phosphomolybdate-based hybrid solid demonstrated IC₅₀ values of 33.79 µmol L⁻¹, 25.17 µmol L⁻¹, and 32.11 µmol L⁻¹ against HepG2, A549, and MCF-7 cells, respectively. rsc.org Similarly, novel quinoxaline (B1680401) derivatives showed potent activity against MCF-7 and HepG2 cells, with some compounds having IC₅₀ values as low as 4.5 µM. nih.gov

Interactive Data Table: Cytotoxicity of this compound Analogues

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |

| 2-(2-Phenoxyacetamido)benzamides | K562 (Leukemia) | Sub-micromolar | nih.gov |

| Fusarithioamide B | BT-549 (Breast) | Not specified | researchgate.net |

| Fusarithioamide B | MCF-7 (Breast) | Not specified | researchgate.net |

| Fusarithioamide B | HCT-116 (Colon) | Not specified | researchgate.net |

| Quinoxaline derivatives | MCF-7 (Breast) | 7.7 µM | nih.gov |

| Quinoxaline derivatives | HepG2 (Liver) | 4.5 µM | nih.gov |

| Phosphomolybdate hybrid | HepG2 (Liver) | 33.79 µmol L⁻¹ | rsc.org |

| Phosphomolybdate hybrid | A549 (Lung) | 25.17 µmol L⁻¹ | rsc.org |

| Phosphomolybdate hybrid | MCF-7 (Breast) | 32.11 µmol L⁻¹ | rsc.org |

| Callicarpnoids (Diterpenoid dimers) | MCF-7 (Breast) | 5.2 - 7.2 µM | nih.gov |

| Callicarpnoids (Diterpenoid dimers) | HCT-116 (Colon) | 5.2 - 7.2 µM | nih.gov |

| Indolo[2,3-b]quinoline derivative | HepG2 (Liver) | 3.3 µg/mL | semanticscholar.org |

| Indolo[2,3-b]quinoline derivative | HCT-116 (Colon) | 23 µg/mL | semanticscholar.org |

| Indolo[2,3-b]quinoline derivative | MCF-7 (Breast) | 3.1 µg/mL | semanticscholar.org |

| Indolo[2,3-b]quinoline derivative | A549 (Lung) | 9.96 µg/mL | semanticscholar.org |

A key mechanism behind the antiproliferative effects of this compound analogues is the induction of cell cycle arrest. Several studies have shown that these compounds can halt the progression of cancer cells at specific phases of the cell cycle, thereby preventing their proliferation.

The most active 2-(2-phenoxyacetamido)benzamide derivatives were found to cause an arrest of K562 leukemia cells in the G0-G1 phase of the cell cycle. nih.govnih.govmolaid.com This G0-G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, effectively stopping cell division. The inhibition of cyclin-dependent kinases (CDKs), such as CDK1 and cyclin D1, has been identified as a contributing factor to this G0/G1 phase arrest in hepatocellular carcinoma cells treated with related compounds. mdpi.com

Other studies have reported cell cycle arrest at different phases. For example, a phosphomolybdate-based hybrid solid was shown to arrest A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase. rsc.org Some indole (B1671886) derivatives have demonstrated a biphasic effect, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations in A549 lung cancer cells. nih.gov

In addition to cell cycle arrest, this compound analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by these compounds is often mediated through the activation of caspases and the modulation of Bcl-2 family proteins. nih.govmdpi.com

The most potent 2-(2-phenoxyacetamido)benzamide derivatives were found to induce apoptosis in K562 cells through the activation of caspases. nih.govnih.govmolaid.com Caspases are a family of proteases that play an essential role in the execution phase of apoptosis. mdpi.com Specifically, the activation of pro-caspase 3 has been noted. nih.gov

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, Bad) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of the mitochondrial pathway of apoptosis. mdpi.comnih.govresearchgate.net Research has shown that certain anticancer compounds can alter the balance of these proteins. For instance, some derivatives can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein BAX. mdpi.com This shift in the BAX/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to apoptosis. nih.govnih.govembopress.org

The anticancer activity of this compound analogues can also be attributed to their ability to target and inhibit specific receptors and enzymes that are crucial for cancer cell growth and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several novel quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov One of the most active compounds demonstrated a VEGFR-2 inhibitory activity with an IC₅₀ value of 3.2 nM, comparable to the standard drug sorafenib. nih.gov Thiazolidine-2,4-dione derivatives have also been developed as VEGFR-2 inhibitors, with one compound showing an IC₅₀ of 0.081 μM. researchgate.net

HDAC Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. mdpi.comfrontiersin.org The dysregulation of HDACs is common in many cancers, making them an attractive therapeutic target. frontiersin.org Some N-(2-aminophenyl)benzamide acridines have been identified as having HDAC inhibitory activity. researchgate.net HDAC inhibitors can induce cell cycle arrest, apoptosis, and inhibit angiogenesis. mdpi.commdpi.com They can also act as dual inhibitors, for example, targeting both HDAC and Bcl-2 or topoisomerase. ekb.eg

Topoisomerase I Inhibition: Topoisomerase I is an enzyme that relaxes supercoiled DNA, a critical step for DNA replication and transcription. Inhibitors of this enzyme can lead to DNA damage and cell death. Some studies have investigated dual inhibitors that target both HDAC and topoisomerase, showing enhanced efficacy compared to single-target agents. frontiersin.orgekb.eg

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. Several studies have evaluated the cytotoxicity of this compound analogues against normal cell lines, such as the African green monkey kidney epithelial cell line (Vero) and human dermal fibroblasts (HDF). nih.govresearchgate.netjapsonline.combrieflands.com

The selectivity of a compound is often expressed as a selectivity index (SI), which is the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line. nih.govresearchgate.netbrieflands.comresearchgate.net A higher SI value indicates greater selectivity for cancer cells. researchgate.net For example, novel indazole analogues of curcumin (B1669340) showed low toxicity against Vero cells, with some compounds demonstrating high selectivity (SI > 2) against colon cancer (WiDr) and breast cancer (MCF-7) cell lines. japsonline.com Similarly, certain quinoxaline derivatives were found to be more cytotoxic to liver cancer cells (HepG2) than to normal primary rat hepatocytes. nih.gov

Antimicrobial and Antifungal Properties

Beyond their anticancer potential, this compound and its derivatives have also been investigated for their antimicrobial and antifungal activities. A series of new 2-aminobenzamide (B116534) derivatives were synthesized and tested against various bacterial and fungal strains. mdpi.comnih.gov

These compounds were screened against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal strains including Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. mdpi.comnih.gov One particular derivative showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and also exhibited moderate to good activity against other tested bacteria and fungi. mdpi.comnih.gov Other studies have also reported on the antimicrobial properties of this class of compounds. ontosight.aiznaturforsch.comresearchgate.net The broad spectrum of activity suggests that the this compound scaffold could be a valuable starting point for the development of new antimicrobial agents. mdpi.com

Antibacterial Activity

This compound itself has demonstrated antimicrobial properties. researchgate.net Studies have shown it to be active against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 128 µg/mL and 256 µg/mL, respectively. researchgate.net

Derivatives of this compound have been synthesized to enhance this antibacterial potential. A series of hybrid compounds incorporating 2-mercaptobenzothiazole (B37678) showed significant antibacterial activity, with some derivatives exhibiting efficacy comparable to the standard drug levofloxacin. nih.govresearchgate.netnih.gov Another derivative, 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide, displayed potent activity against Staphylococcus aureus with an MIC of 4 µg/mL. vulcanchem.com Research into 2-azidobenzothiazoles, derived from 2-aminobenzothiazoles, also identified compounds with significant antibacterial effects against E. faecalis and S. aureus, recording MIC values of 8 μg/mL. nih.gov

Table 1: Antibacterial Activity of this compound and Its Analogues

| Compound/Analogue | Target Bacteria | Measurement | Result | Source(s) |

|---|---|---|---|---|

| This compound | Enterococcus faecalis | MIC | 128 µg/mL | researchgate.net |

| This compound | Staphylococcus aureus | MIC | 256 µg/mL | researchgate.net |

| 2-mercaptobenzothiazole acetamide (B32628) derivatives (2b, 2c, 2i) | Gram-positive and Gram-negative species | Activity | Comparable to levofloxacin | nih.govnih.gov |

| 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide | Staphylococcus aureus | MIC | 4 µg/mL | vulcanchem.com |

| 2-azido-6-nitro-benzothiazole (2d) | Enterococcus faecalis | MIC | 8 µg/mL | nih.gov |

| 2-azido-6-nitro-benzothiazole (2d) | Staphylococcus aureus | MIC | 8 µg/mL | nih.gov |

Antifungal Activity (e.g., against Candida albicans)

The potential of this compound analogues as antifungal agents has been a significant area of investigation, particularly against opportunistic pathogens like Candida species. mdpi.com While some studies have noted the general antifungal properties of related compounds, specific derivatives have shown notable efficacy. znaturforsch.com For instance, 2-acylated benzohydroquinones, which are structurally related, were active against various Candida species, with MIC values ranging from 2 to 16 µg/mL. mdpi.com

Derivatives such as 2-chloro-N-phenylacetamide have been effective against fluconazole-resistant Candida strains, with MICs between 128 to 256 µg.mL-1. scielo.br Furthermore, certain arylsulfonamide-based compounds have demonstrated fungistatic activity against multiple Candida strains. nih.gov Research has also explored 2-aminobenzoic acid derivatives, which showed synergistic antifungal effects when combined with fluconazole (B54011) against resistant C. albicans. nih.gov The antifungal activity of these compounds is often linked to their ability to inhibit fungal growth and vital cellular processes. nih.gov

Table 2: Antifungal Activity of this compound Analogues

| Compound/Analogue | Target Fungi | Measurement | Result | Source(s) |

|---|---|---|---|---|

| 2-octanoylbenzohydroquinone (4) | Candida species | MIC | 2-16 µg/mL | mdpi.com |

| 2-octanoylbenzohydroquinone (4) | Candida krusei | MIC | 2 µg/mL | mdpi.com |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. albicans & C. parapsilosis | MIC | 128-256 µg.mL⁻¹ | scielo.br |

| Arylsulfonamide derivative (3) | Candida species | MIC | 0.125-1 mg/mL | nih.gov |

| 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide | Candida albicans | Biofilm Inhibition | 50% at 8 µg/mL | vulcanchem.com |

| 4-cinnamamido- and 2-phenoxyacedamido-(1H-pyrazol-5-yl)benzamides | Candida albicans | BIC₅₀ | 0.01-0.13 µM | researchgate.net |

Antibiofilm Formation Inhibition

Bacterial and fungal biofilms present a significant challenge due to their inherent resistance to conventional antimicrobial agents. mdpi.comfrontiersin.org Several analogues of this compound have been identified as potent inhibitors of biofilm formation.

A series of 2-mercaptobenzothiazole acetamide derivatives demonstrated promising antibiofilm potential, in some cases exceeding the activity of the standard drug cefadroxil. nih.govnih.gov Specifically, treatment of S. aureus and K. pneumonia with derivative 2i reduced biofilm formation by 82% and 85%, respectively. nih.gov Similarly, a thiazole (B1198619) derivative of this compound was found to inhibit 50% of Candida albicans biofilm formation at a concentration of 8 µg/mL. vulcanchem.com